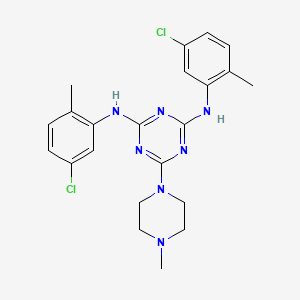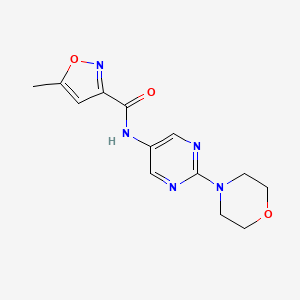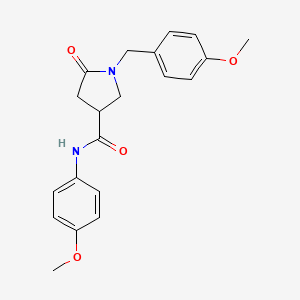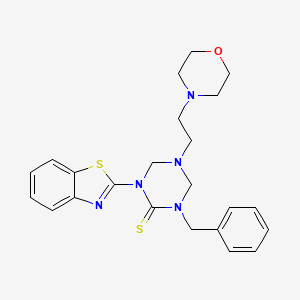![molecular formula C25H32N2OS B11190570 N-(2,3-dimethylphenyl)-2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]benzamide](/img/structure/B11190570.png)
N-(2,3-dimethylphenyl)-2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-{[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]SULFANYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-{[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]SULFANYL}BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the octahydro-1H-quinolizin-1-yl group and the sulfanyl linkage. Common reagents might include amines, thiols, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, employing advanced techniques like continuous flow chemistry and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-{[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]SULFANYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the benzamide group to amines.
Substitution: Nucleophilic or electrophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or organometallic reagents.
Major Products
The major products depend on the specific reaction conditions but may include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIMETHYLPHENYL)BENZAMIDE: Lacks the octahydro-1H-quinolizin-1-yl group.
2-{[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]SULFANYL}BENZAMIDE: Lacks the 2,3-dimethylphenyl group.
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-{[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]SULFANYL}BENZAMIDE is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C25H32N2OS |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)-N-(2,3-dimethylphenyl)benzamide |
InChI |
InChI=1S/C25H32N2OS/c1-18-9-7-12-22(19(18)2)26-25(28)21-11-3-4-14-24(21)29-17-20-10-8-16-27-15-6-5-13-23(20)27/h3-4,7,9,11-12,14,20,23H,5-6,8,10,13,15-17H2,1-2H3,(H,26,28) |
InChI Key |
USTZOLMUDCRMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2SCC3CCCN4C3CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11190489.png)

![N-(3,4-dimethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11190498.png)
![ethyl 4-(2-{2-[2-(2-chloroanilino)-2-oxoethyl]-3-oxopiperazino}-2-oxoethyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11190516.png)

![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11190530.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B11190532.png)
![N-(3-chlorophenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11190537.png)

![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11190546.png)

![2,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11190550.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11190557.png)

